molecular formula C11H13ClN2O3S B2633346 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea CAS No. 321580-51-2

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea

Cat. No.: B2633346
CAS No.: 321580-51-2
M. Wt: 288.75
InChI Key: WDOATTIPRJSJMN-UHFFFAOYSA-N
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Description

3-(4-Chloro-1,1-dioxo-1λ⁶-thiolan-3-yl)-1-phenylurea is a urea derivative characterized by a substituted thiolan (tetrahydrothiophene) ring system. The phenylurea group introduces aromaticity, which may influence binding interactions in biological or chemical systems.

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-9-6-18(16,17)7-10(9)14-11(15)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOATTIPRJSJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea typically involves the reaction of 4-chloro-1,1-dioxo-1lambda6-thiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiolane ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Target Compound :

  • Structure : 4-Chloro-1,1-dioxothiolan-3-yl group + phenylurea.
  • Chlorine substituent may increase electrophilicity and influence metabolic stability.

Analog 1 : 3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)

  • Structure: Tertiary dimethylamino propyl group + phenylurea.
  • Key Features :
    • Basic tertiary amine group (pKa ~8–10) likely increases water solubility at physiological pH.
    • Flexible propyl chain may enhance membrane permeability compared to the rigid thiolan ring .

Analog 2 : Chlorinated Ureas (e.g., 4-Chloroaniline derivatives)

  • Structure : Chlorinated aromatic amines with urea linkages.
  • Key Features :
    • Chlorine on aromatic rings often correlates with increased toxicity and environmental persistence .

Physicochemical Properties

Property Target Compound (Inferred) 3-[3-(Dimethylamino)propyl]-1-phenylurea 4-Chloroaniline Derivatives
Molecular Formula C₁₀H₁₀ClN₂O₃S (estimated) C₁₂H₁₉N₃O Varies (e.g., C₆H₅ClN₂O)
Molar Mass (g/mol) ~288.7 221.3 ~140–200
Physical State Likely crystalline solid Powder Crystalline solids
Decomposition Temp. >300°C (estimated) 321.5°C 150–250°C
Solubility Moderate in polar solvents Likely soluble in DMSO, methanol Low in water; high in organics

Notes:

  • Chlorine in both the target and 4-chloroaniline derivatives raises concerns about bioaccumulation and toxicity, though specific data for the target are lacking .

Reactivity and Stability

  • Chlorine may participate in nucleophilic substitution under alkaline conditions.
  • Analog 1 :
    • The tertiary amine group can undergo protonation or oxidation, affecting stability in acidic environments .
  • Analog 2: Chlorinated aromatics are prone to photodegradation, releasing hazardous byproducts (e.g., chlorophenols) .

Research Needs :

  • Empirical data on the target compound’s toxicity, stability, and metabolic pathways are absent in the evidence.
  • Comparative studies using computational models (e.g., QSAR) could predict its environmental and biological behavior .

Biological Activity

3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is C10H10ClN2O3SC_{10}H_{10}ClN_{2}O_{3}S with a molecular weight of approximately 264.71 g/mol. The compound features a phenylurea backbone, which is known for various biological activities, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune response modulation.

Enzyme Inhibition

Research indicates that compounds similar to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea can exhibit potent IDO1 inhibition. For instance, derivatives with modifications to the phenyl group have shown varying degrees of inhibitory activity against IDO1, with some achieving IC50 values in the low micromolar range .

Antitumor Activity

In vivo studies have demonstrated that phenylurea derivatives can significantly inhibit tumor growth. For example, a related compound administered at 15 mg/kg daily resulted in a tumor growth inhibition (TGI) of approximately 40.5% in a B16F10 xenograft model . The presence of the dioxo-thiolane moiety is believed to enhance the interaction with biological targets, increasing the efficacy of these compounds.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies suggest that compounds containing the thiolane moiety may exhibit antimicrobial and anti-inflammatory properties. This is attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect the biological activity of these compounds. For instance:

  • Substitution Patterns : Substituting different groups at the ortho, meta, or para positions on the phenyl ring alters IDO1 inhibitory activity. Compounds with para-substituents generally show higher potency compared to those with ortho or meta substitutions .
CompoundSubstituentIC50 (μM)Activity
i12None0.5Potent IDO1 inhibitor
i8Cl8.5Moderate IDO1 inhibitor
i10CN>20No activity

Case Studies

Several studies have focused on the synthesis and evaluation of phenylurea derivatives:

  • Synthesis and Evaluation : A study synthesized a series of phenyl urea derivatives and evaluated their IDO1 inhibitory activities. The most potent derivative showed an IC50 value of 0.5 μM against IDO1 while exhibiting no significant activity against TDO (tryptophan 2,3-dioxygenase) .
  • In Vivo Pharmacokinetics : The pharmacokinetic profile of selected compounds demonstrated favorable characteristics such as moderate plasma clearance and high oral bioavailability, indicating potential for therapeutic applications .

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